

Best Practices for Manual Particle Picking to Train Topaz in Cryo-EM

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Compound of Interest

Compound Name: *Topaz*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the best practices for manual particle picking to generate high-quality training data for **Topaz**, a deep learning-based particle picking software for cryo-electron microscopy (cryo-EM). Adherence to these protocols will enhance the performance of the **Topaz** model, leading to more accurate and comprehensive particle selection for downstream 3D reconstruction.

Introduction to Topaz and the Importance of Training Data

Topaz utilizes a positive-unlabeled learning approach, where the neural network learns to distinguish particles from the background based on a relatively small set of user-provided "positive" examples (manually picked particles).^{[1][2]} The quality and representativeness of this initial manual selection are paramount to the success of the automated picking process. A well-trained **Topaz** model can significantly reduce the time and effort required for particle picking and minimize user-introduced bias.^{[2][3]}

The core principle of training **Topaz** is to provide it with a curated set of particle images that encompass the full range of views and orientations present in the dataset.^{[4][5]} This allows the model to learn the characteristic features of the particle of interest and effectively identify it in micrographs it has not seen before.

Best Practices for Manual Particle Picking

Effective training of a **Topaz** model begins with the careful manual selection of particles. The following best practices are recommended to create a robust and representative training set.

2.1. Initial Data Inspection and Pre-processing:

- **Micrograph Quality Assessment:** Before picking, it is crucial to assess the quality of your micrographs. Discard micrographs with significant drift, heavy ice contamination, or poor contrast.
- **Denoising for Picking:** It is highly recommended to perform manual picking on denoised micrographs.^[4] Denoising enhances the signal-to-noise ratio, making particles easier to identify and center accurately. However, the subsequent training and extraction steps in **Topaz** should be performed on the original, non-denoised micrographs.^{[4][6]}

2.2. Manual Picking Strategy:

- **Number of Micrographs and Particles:** Manually pick particles from a representative subset of your micrographs, typically between 10 and 100.^[4] The goal is to provide a diverse set of examples for the model. While there is no magic number, a common starting point is to pick around 1,000 to 2,000 particles in total.^[7]
- **Incomplete Picking is Acceptable:** Due to **Topaz**'s positive-unlabeled learning framework, you do not need to pick every single particle in the selected micrographs.^{[4][7]} Focus on picking high-confidence particles.
- **Accurate Centering:** Ensure that each particle is centered as accurately as possible. This is critical for the model to learn the particle's features correctly.
- **Representative Views:** The manually picked particles should represent all known views and orientations of your particle.^[4] A biased training set, for example, one that is missing a particular view, will result in a picker that is also biased against that view.^[5]
- **Avoid Junk and Aggregates:** Be meticulous in avoiding the selection of "junk" particles, aggregates, or ice crystals.^[4] Including these in your training set will teach **Topaz** to pick them, leading to a high false-positive rate.

Experimental Protocol: Manual Particle Picking for Topaz Training

This protocol outlines the step-by-step procedure for generating a high-quality manual particle picking dataset for training a **Topaz** model.

3.1. Materials:

- Cryo-EM micrograph dataset (raw movies or motion-corrected micrographs)
- Cryo-EM data processing software (e.g., CryoSPARC, RELION) with manual picking capabilities.[\[8\]](#)[\[9\]](#)

3.2. Procedure:

- Data Pre-processing:
 - Perform motion correction and CTF estimation on your raw movie data.
 - (Optional but recommended) Denoise a subset of your micrographs for easier manual picking.[\[4\]](#)
- Select a Representative Micrograph Subset:
 - Choose 10-100 high-quality micrographs that are representative of your entire dataset in terms of particle distribution and ice thickness.[\[4\]](#)
- Initiate Manual Picking:
 - Open the selected denoised micrographs in the manual picking interface of your chosen software.
 - Set the approximate particle diameter to guide your picking.[\[10\]](#)
- Particle Selection:
 - Carefully click on the center of each identifiable, high-confidence particle.

- Ensure that you are selecting a variety of particle views.
- Do not pick particles that are overlapping or on the edge of the micrograph.[10]
- Aim to pick a total of 1,000-2,000 particles across the selected micrographs.[7]
- Export Particle Coordinates:
 - Save the particle coordinates in a format compatible with your processing software (e.g., a .star file in RELION or a particle set in CryoSPARC).

Topaz Training and Extraction Workflow

Once the manual picks are generated, the following workflow is typically employed to train the **Topaz** model and pick particles from the entire dataset.



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Figure 1. A generalized workflow for **Topaz** particle picking, starting from manual picking to obtaining a clean particle stack.

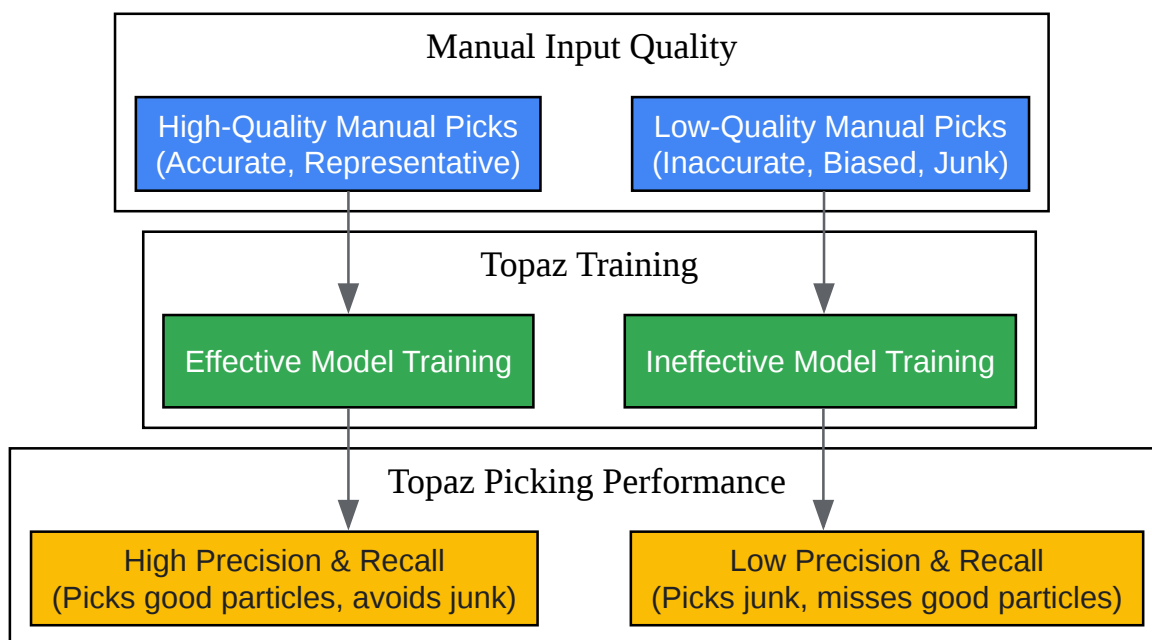
Quantitative Data and Parameter Optimization

The performance of **Topaz** is influenced by several training parameters. The table below summarizes key parameters and provides recommended starting points. It is often beneficial to perform cross-validation to determine the optimal parameters for your specific dataset.[9]

Parameter	Description	Recommended Starting Value	Notes
Downsampling Factor	Reduces the size of the input micrographs to speed up training and reduce memory usage.[8]	4, 8, or 16	For large particles, a higher downsampling factor (e.g., 16) can be used. For smaller particles, a lower factor (e.g., 4) is recommended.[4]
Expected Number of Particles	An estimate of the average number of true particles per micrograph in the training set.[7]	50-300	This is a crucial parameter. It is better to slightly overestimate than underestimate.[7][8]
Training Radius	Defines the area around a picked coordinate that is considered a positive example.	1, 2, or 3	A smaller radius is generally recommended and works well for various particle sizes.[4]
Number of Epochs	The number of times the entire training dataset is passed through the neural network.	10-30	Monitor the training and validation loss curves. If the loss is still decreasing, you can increase the number of epochs.[7][11]

Logical Relationship of Manual Picking Quality to Topaz Performance

The quality of the manual input directly correlates with the quality of the **Topaz** output. This relationship can be visualized as a logical flow.



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Figure 2. The impact of manual picking quality on the training and performance of the **Topaz** particle picker.

Troubleshooting Common Issues

Issue	Possible Cause	Recommended Solution
Topaz picks a lot of junk/false positives.	The manual training set may have included junk particles, or the "Expected Number of Particles" parameter is set too high.[4][7]	Re-curate the manual picks to remove any non-particle selections. Adjust the "Expected Number of Particles" to a more realistic value.
Topaz is missing a specific view of the particle.	The manual training set was not representative and lacked examples of that particular view.[5]	Go back to manual picking and specifically select more particles corresponding to the missing view.
Topaz training is very slow.	The downsampling factor may be too low for the available computational resources, or the GPU is not configured correctly.[4]	Increase the downsampling factor. Ensure that Topaz is utilizing the GPU for computation.
Low average precision during training.	The training data may be of poor quality, or the training parameters are not optimal.[6]	Curate the manual picks through 2D classification before training. Experiment with different training parameters, particularly the "Expected Number of Particles".

Conclusion

The success of **Topaz** as a particle picking tool is fundamentally dependent on the quality of the manually provided training data. By following these best practices and protocols, researchers can generate high-quality training sets that lead to robust and accurate **Topaz** models. This, in turn, streamlines the cryo-EM data processing workflow and contributes to the determination of high-resolution structures. Careful attention to the details of manual picking and parameter optimization will yield significant dividends in the efficiency and quality of the final particle stack.

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References

- 1. codeocean.com [codeocean.com]
- 2. Positive-unlabeled convolutional neural networks for particle picking in cryo-electron micrographs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. semc.nysbc.org [semc.nysbc.org]
- 5. guide.cryosparc.com [guide.cryosparc.com]
- 6. discuss.cryosparc.com [discuss.cryosparc.com]
- 7. discuss.cryosparc.com [discuss.cryosparc.com]
- 8. guide.cryosparc.com [guide.cryosparc.com]
- 9. utsouthwestern.edu [utsouthwestern.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. guide.cryosparc.com [guide.cryosparc.com]
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